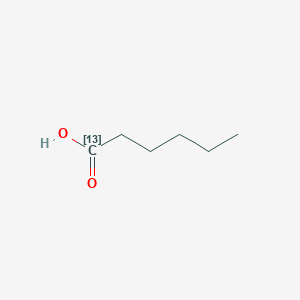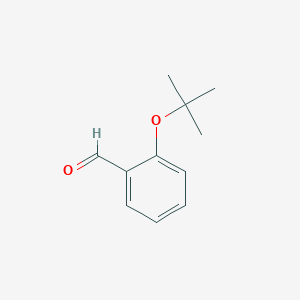
Ácido caproico-1-13C
Descripción general
Descripción
(113C)hexanoic acid is a useful research compound. Its molecular formula is C6H12O2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound Caproic acid-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (113C)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (113C)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biosíntesis microbiana
El ácido caproico-1-13C es un ácido carboxílico alifático de cadena lineal, que son biomoléculas valiosas con amplias aplicaciones en diversas industrias . La biosíntesis microbiana ofrece un enfoque efectivo y respetuoso con el medio ambiente para la producción de bioproductos a partir de materias primas renovables . Una variedad de microbios, ya sean productores naturales o hospedadores heterólogos modificados metabólicamente, se han utilizado ampliamente para la biosíntesis de ácidos carboxílicos alifáticos de cadena lineal a partir de materias primas renovables .
Agentes de biocontrol en la agricultura
El ácido caproico-1-13C ha demostrado potencial como agente de biocontrol en la agricultura. En un estudio, se utilizaron comunidades microbianas sintéticas para metabolizar el ácido caproico para inhibir la enfermedad de la pudrición seca de la papa . Los resultados mostraron que el ácido caproico tuvo la tasa de inhibición más alta sobre el crecimiento micelial de Fusarium solani, alcanzando el 77,54% .
Producción industrial
Tradicionalmente, muchas moléculas como el ácido caproico-1-13C tienen grandes mercados globales y se producen principalmente a partir de la industria petrolera . Sin embargo, la producción a gran escala de estos productos a menudo requiere altas temperaturas de reacción y condiciones severas, consumo de petróleo crudo no renovable y uso de materiales de reactivos/catalíticos que no son respetuosos con el medio ambiente . La biosíntesis microbiana del ácido caproico-1-13C ofrece grandes ventajas en los costes de proceso, la sostenibilidad y la compatibilidad con el medio ambiente .
Materias primas renovables
Los procesos de biosíntesis microbiana reclutan microbios para convertir materias primas renovables en productos deseados a través de reacciones enzimáticas, que se pueden llevar a cabo en condiciones suaves sin utilizar productos químicos agresivos . Esto convierte al ácido caproico-1-13C en un candidato potencial para la producción de materias primas renovables .
Biología sintética
Con los avances de disciplinas de investigación relacionadas, como la biología sintética, la ingeniería metabólica y la evolución dirigida, hay un auge de estudios sobre la biosíntesis microbiana de ácidos carboxílicos alifáticos de cadena lineal como el ácido caproico-1-13C .
Aplicaciones industriales futuras
Aunque el rendimiento de la bioproducción para muchas de estas moléculas aún no está listo para satisfacer los requisitos de la producción industrial, el conocimiento, las técnicas y la experiencia acumulados allanan el camino para sus aplicaciones prácticas en el futuro .
Safety and Hazards
Caproic acid-1-13C may be harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . It may also be toxic if inhaled . It is advised to avoid breathing mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .
Direcciones Futuras
Hyperpolarized 13C MRI is an emerging molecular imaging technique that is actively undergoing clinical translation at multiple institutions . The potential roles and emerging clinical applications of HP [1-13C]pyruvate MRI will be highlighted . The future directions to enable the adoption of this technology to advance the basic understanding of metabolism, to improve disease diagnosis, and to accelerate treatment assessment are also detailed .
Mecanismo De Acción
Target of Action
Caproic acid-1-13C, also known as Hexanoic acid-1-13C, is a medium-chain fatty acid that primarily targets fatty acid metabolism pathways in cells . It is also known to interact with plasminogen activators , inhibiting their fibrinolytic properties .
Mode of Action
Caproic acid-1-13C interacts with its targets by integrating into the fatty acid metabolism pathways. It is used as a starting molecule for carboxylic acid chain formation, which proceeds via intermediate metabolites such as acetoacetyl-CoA, butyryl-CoA, and hexanoyl-CoA . In the case of plasminogen activators, Caproic acid-1-13C binds reversibly to the kringle domain of plasminogen, blocking the binding of plasminogen to fibrin and its activation to plasmin .
Biochemical Pathways
The primary biochemical pathway affected by Caproic acid-1-13C is the fatty acid metabolism pathway . This pathway involves the conversion of Caproic acid-1-13C into intermediate metabolites such as acetoacetyl-CoA, butyryl-CoA, and hexanoyl-CoA . The compound also affects the fibrinolytic pathway by inhibiting plasminogen activators .
Pharmacokinetics
It is known that the compound can be absorbed and metabolized in the body, and its bioavailability is likely influenced by factors such as the method of administration and the individual’s metabolic rate .
Result of Action
The action of Caproic acid-1-13C results in changes in the fatty acid metabolism and fibrinolytic pathways. This can lead to effects such as the induction of clotting postoperatively . Additionally, Caproic acid-1-13C has been found to reduce cancer cell viability by 70% to 90% .
Análisis Bioquímico
Biochemical Properties
Caproic acid-1-13C plays a significant role in biochemical reactions, particularly in the process of reverse β-oxidation. This compound interacts with several enzymes and proteins, including acyl-CoA synthetase, which activates caproic acid-1-13C by converting it into caproyl-CoA. The activated form, caproyl-CoA, then enters the reverse β-oxidation pathway, where it undergoes a series of reactions catalyzed by enzymes such as enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. These interactions facilitate the elongation of carbon chains, leading to the production of longer-chain fatty acids .
Cellular Effects
Caproic acid-1-13C influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, caproic acid-1-13C has been shown to modulate the expression of genes involved in fatty acid metabolism and energy production. It also affects cell signaling pathways by interacting with G-protein coupled receptors (GPCRs) on the cell surface, which can trigger downstream signaling cascades that regulate cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, caproic acid-1-13C exerts its effects through binding interactions with specific biomolecules. For instance, caproic acid-1-13C binds to acyl-CoA synthetase, leading to its activation and subsequent conversion to caproyl-CoA. This activated form then participates in the reverse β-oxidation pathway, where it undergoes enzymatic reactions that result in the elongation of carbon chains. Additionally, caproic acid-1-13C can inhibit or activate certain enzymes, thereby influencing metabolic flux and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of caproic acid-1-13C can change over time due to its stability and degradation. Studies have shown that caproic acid-1-13C is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to caproic acid-1-13C has been observed to affect cellular function, including alterations in metabolic pathways and gene expression. These temporal effects are important considerations for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of caproic acid-1-13C vary with different dosages in animal models. At low doses, caproic acid-1-13C has been shown to enhance metabolic activity and energy production. At high doses, it can exhibit toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and metabolic pathways. Understanding these dosage effects is crucial for determining the safe and effective use of caproic acid-1-13C in research and therapeutic applications .
Metabolic Pathways
Caproic acid-1-13C is involved in several metabolic pathways, including the reverse β-oxidation pathway. In this pathway, caproic acid-1-13C is converted to caproyl-CoA by acyl-CoA synthetase, and then undergoes a series of enzymatic reactions that elongate the carbon chain. This process requires the involvement of enzymes such as enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and thiolase. Additionally, caproic acid-1-13C can influence metabolic flux and metabolite levels by modulating the activity of these enzymes and other cofactors .
Transport and Distribution
Within cells and tissues, caproic acid-1-13C is transported and distributed through interactions with specific transporters and binding proteins. For example, fatty acid transport proteins (FATPs) facilitate the uptake of caproic acid-1-13C into cells, where it can be activated and utilized in metabolic pathways. The localization and accumulation of caproic acid-1-13C within cells are influenced by these transporters and binding proteins, which play a crucial role in its distribution and function .
Subcellular Localization
Caproic acid-1-13C is localized in specific subcellular compartments, where it exerts its activity and function. For instance, caproic acid-1-13C is primarily found in the mitochondria, where it participates in the reverse β-oxidation pathway. Targeting signals and post-translational modifications direct caproic acid-1-13C to these compartments, ensuring its proper localization and activity. Understanding the subcellular localization of caproic acid-1-13C is essential for elucidating its role in cellular metabolism and energy production .
Propiedades
IUPAC Name |
(113C)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/i6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUZZWVXGSFPDMH-PTQBSOBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70481165 | |
| Record name | Caproic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58454-07-2 | |
| Record name | Caproic acid-1-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70481165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 58454-07-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4'-Difluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1340665.png)





![7-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1340678.png)






